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Compound of Interest

Compound Name: 2-tert-Butyl-4-methylphenol

Cat. No.: B042202 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 2-tert-Butyl-4-
methylphenol, a key chemical intermediate and antioxidant, utilizing Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental

protocols, tabulated spectral data, and logical workflow visualizations are presented to facilitate

a thorough understanding of its molecular structure and spectroscopic properties.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometric analyses of 2-tert-Butyl-4-methylphenol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.05 d 1H
Ar-H (meta to -OH,

ortho to -CH₃)

6.82 dd 1H
Ar-H (ortho to -OH,

meta to -CH₃)

6.62 d 1H
Ar-H (ortho to -OH

and -C(CH₃)₃)

4.89 s 1H -OH

2.24 s 3H Ar-CH₃

1.41 s 9H -C(CH₃)₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

151.3 C-OH

136.2 C-C(CH₃)₃

128.5 C-CH₃

127.9 CH (meta to -OH, ortho to -CH₃)

125.1 CH (ortho to -OH, meta to -CH₃)

115.0 CH (ortho to -OH and -C(CH₃)₃)

34.2 C(CH₃)₃

29.5 C(CH₃)₃

20.9 Ar-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3640 Strong, Sharp O-H Stretch (Free)

3450 Broad
O-H Stretch (Hydrogen-

bonded)

2960 Strong
C-H Stretch (Aliphatic,

asymmetric)

2870 Medium
C-H Stretch (Aliphatic,

symmetric)

1605, 1480 Medium C=C Stretch (Aromatic Ring)

1420 Medium C-H Bend (CH₃)

1365 Strong C-H Bend (tert-Butyl)

1230 Strong C-O Stretch (Phenolic)

1170 Medium C-H in-plane bend (Aromatic)

870, 810 Strong
C-H out-of-plane bend

(Aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

164 35 [M]⁺ (Molecular Ion)

149 100 [M - CH₃]⁺

121 20 [M - C₃H₇]⁺

107 15 [M - C₄H₉]⁺

91 10 [C₇H₇]⁺ (Tropylium ion)

77 8 [C₆H₅]⁺ (Phenyl ion)
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Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The following sections detail the methodologies for the spectral analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 20 mg of 2-tert-Butyl-4-methylphenol was dissolved in

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. A total of

16 scans were accumulated with a relaxation delay of 1.0 second. The spectral width was set

from -2 to 12 ppm.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer with a proton broadband decoupler. A total of 1024 scans were accumulated with

a relaxation delay of 2.0 seconds. The spectral width was set from 0 to 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier

transform with an exponential window function. Phase and baseline corrections were applied to

the resulting spectra. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 2-tert-Butyl-4-methylphenol (approximately 1-2

mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹

with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: A dilute solution of 2-tert-Butyl-4-methylphenol in methanol was

introduced into the mass spectrometer via a direct insertion probe. For Gas Chromatography-

Mass Spectrometry (GC-MS) analysis, the sample was injected into a GC equipped with a non-

polar capillary column, which was interfaced with the mass spectrometer.

Ionization and Analysis: Electron Ionization (EI) was performed at an electron energy of 70 eV.

The resulting ions were accelerated and separated by a quadrupole mass analyzer. The

detector scanned a mass-to-charge (m/z) range of 50 to 500 amu.

Visualization of Analytical Workflow and Structural
Elucidation
The following diagrams illustrate the experimental workflow and the logical process of

combining spectral data for structural confirmation.
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Diagram 1: Experimental workflow for the spectral analysis of 2-tert-Butyl-4-methylphenol.

Structural Confirmation Logic

NMR Data IR Data Mass Spec Data

Conclusion

¹H NMR:
- Aromatic protons (3H)
- Hydroxyl proton (1H)
- Methyl protons (3H)

- tert-Butyl protons (9H)
- Confirms proton environment and connectivity

Confirmed Structure:
2-tert-Butyl-4-methylphenol

¹³C NMR:
- Aromatic carbons (6C)

- Phenolic carbon (C-OH)
- Quaternary carbons

- Methyl and tert-Butyl carbons
- Confirms carbon skeleton

IR Spectroscopy:
- O-H stretch (~3640 cm⁻¹)

- C-H stretches (aliphatic/aromatic)
- C=C stretch (aromatic)
- C-O stretch (phenolic)

- Confirms functional groups

Mass Spectrometry:
- Molecular Ion at m/z 164

- Confirms molecular weight
- Fragmentation pattern ([M-15]⁺)

- Consistent with tert-butyl group loss

Click to download full resolution via product page

Diagram 2: Logical relationship of spectral data for structural confirmation.

To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic
Guide to 2-tert-Butyl-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042202#spectral-analysis-of-2-tert-butyl-4-
methylphenol-using-nmr-ir-and-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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